molecular formula C15H13N3O B3011849 2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide CAS No. 2034238-43-0

2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide

Cat. No.: B3011849
CAS No.: 2034238-43-0
M. Wt: 251.289
InChI Key: ZFWXJNZTCPYEAX-UHFFFAOYSA-N
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Description

2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core fused with a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide typically involves the cycloaddition of N-aminopyridinium ylides with ynals to form the pyrazolo[1,5-a]pyridine core . This reaction is facilitated by the dual reactivity function of N-aminopyridinium ylides, which act as both a 1,3-dipole and a nitrile source . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrazolo[1,5-a]pyridine core or the benzamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) and organometallic compounds (for nucleophilic substitution) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide is unique due to its specific combination of the pyrazolo[1,5-a]pyridine core with a benzamide moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methyl-N-pyrazolo[1,5-a]pyridin-5-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-11-4-2-3-5-14(11)15(19)17-12-7-9-18-13(10-12)6-8-16-18/h2-10H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWXJNZTCPYEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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